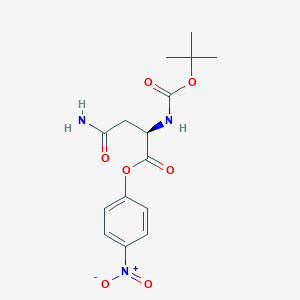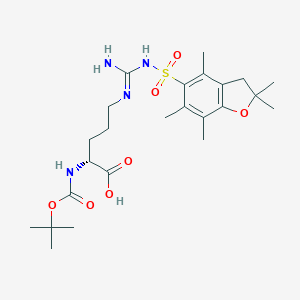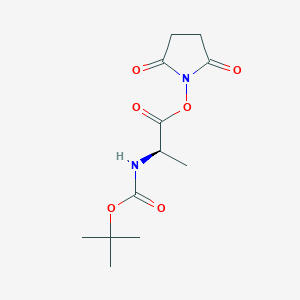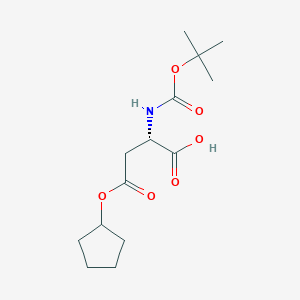
Boc-asp(ocpent)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-asp(ocpent)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid β-(1-pentyl ester), is a derivative of aspartic acid. It is commonly used in peptide synthesis as a protected form of aspartic acid to prevent unwanted side reactions during the synthesis process. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the pentyl ester protects the carboxyl group on the side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-asp(ocpent)-OH typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl group and the esterification of the carboxyl group with pentanol. The process generally follows these steps:
Protection of the Amino Group: Aspartic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-aspartic acid.
Esterification: The Boc-aspartic acid is then reacted with pentanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow mechanochemistry, such as reactive extrusion, has been explored to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-asp(ocpent)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the pentyl ester can be hydrolyzed under basic conditions.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for ester hydrolysis.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.
Major Products Formed
Deprotection: Aspartic acid and pentanol.
Coupling: Peptides with aspartic acid residues.
Applications De Recherche Scientifique
Boc-asp(ocpent)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of aspartic acid residues in a controlled manner.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The primary function of Boc-asp(ocpent)-OH is to serve as a protected form of aspartic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the pentyl ester protects the carboxyl group on the side chain. During peptide synthesis, these protecting groups can be selectively removed to allow for the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Boc-asp(ocpent)-OH can be compared with other protected forms of aspartic acid, such as:
Boc-asp(OBzl)-OH: Boc-protected aspartic acid with a benzyl ester.
Fmoc-asp(OBzl)-OH: 9-fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid with a benzyl ester.
Uniqueness
This compound is unique due to the presence of the pentyl ester, which provides different solubility and reactivity properties compared to other esters like benzyl ester. This can be advantageous in certain synthetic applications where specific reaction conditions are required .
Propriétés
IUPAC Name |
(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNUOIDFRKKMRF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
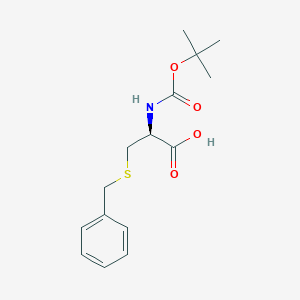

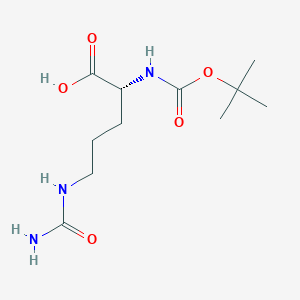
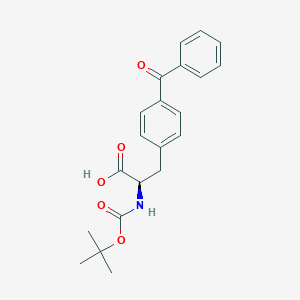
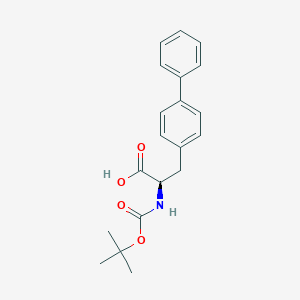
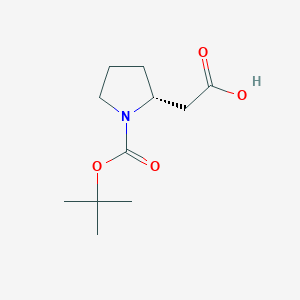
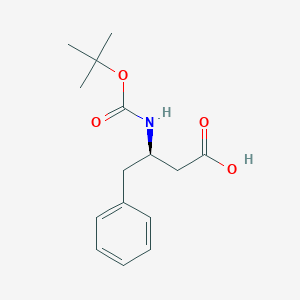
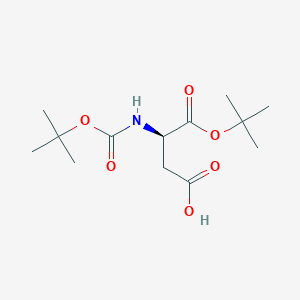
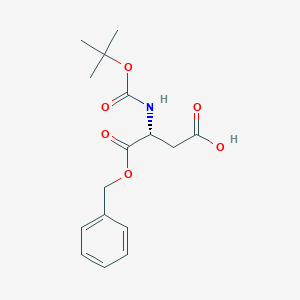
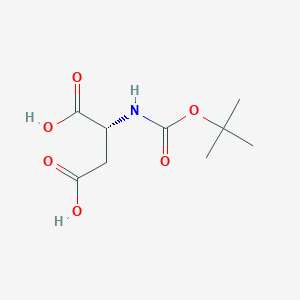
![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)
